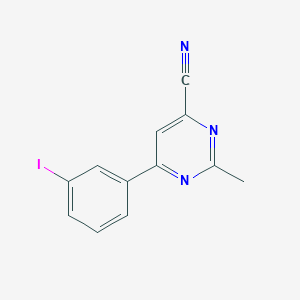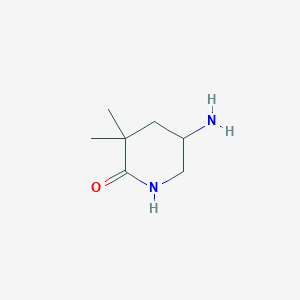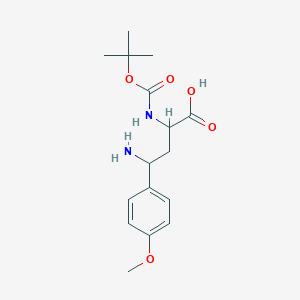
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is a complex organic compound characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methoxyphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone:
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing for controlled release of the active amino group under specific conditions. The methoxyphenyl group contributes to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The presence of a chloro group alters its electronic properties and reactivity.
Uniqueness
4-Amino-2-((tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid is unique due to the combination of its Boc-protected amino group and methoxyphenyl moiety. This combination imparts specific reactivity and binding characteristics, making it valuable in various research and industrial applications.
特性
分子式 |
C16H24N2O5 |
|---|---|
分子量 |
324.37 g/mol |
IUPAC名 |
4-amino-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(14(19)20)9-12(17)10-5-7-11(22-4)8-6-10/h5-8,12-13H,9,17H2,1-4H3,(H,18,21)(H,19,20) |
InChIキー |
UCJQHODXHCRGJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(C1=CC=C(C=C1)OC)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14865779.png)
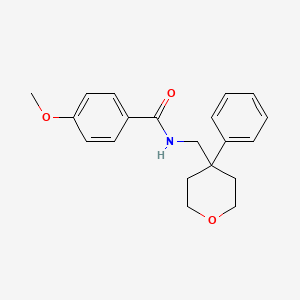
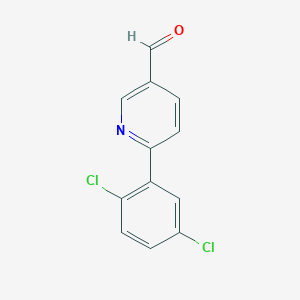
![(6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14865786.png)



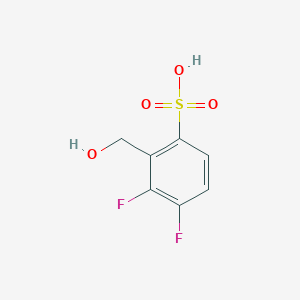
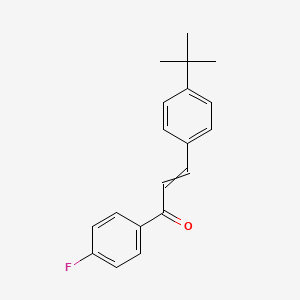
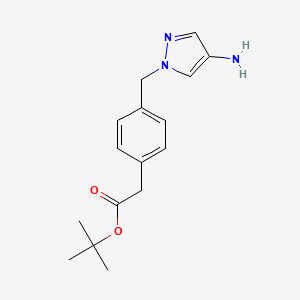
![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865828.png)

